Triphenylphosphine Oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diphenylphosphorylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQMHBFVRAXMOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022121 | |
| Record name | Triphenylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [IUCLID] Beige crystalline solid; [Aldrich MSDS] | |
| Record name | Triphenylphosphine oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9546 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
791-28-6 | |
| Record name | Triphenylphosphine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=791-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenylphosphine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000791286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIPHENYLPHOSPHINE OXIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphine oxide, triphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triphenylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylphosphine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPHENYLPHOSPHINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z69161FKI3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation Mechanisms and Reactivity of Triphenylphosphine Oxide
Mechanistic Pathways Leading to Triphenylphosphine (B44618) Oxide Formation
The formation of the highly stable phosphorus-oxygen double bond in TPPO is a significant thermodynamic driving force in several chemical reactions. total-synthesis.combrainly.com
Triphenylphosphine Oxidation by Dioxygen and Other Oxidizing Agents
Triphenylphosphine (PPh₃) can be oxidized to TPPO by various oxidizing agents. The oxidation of PPh₃ by molecular oxygen (dioxygen), including atmospheric oxygen, can be catalyzed by a variety of metal ions. wikipedia.org For instance, ferric chloride facilitates the oxidation of triphenylphosphine by air to yield a complex of triphenylphosphine oxide. chempap.org This oxidation can occur both in solution and in the solid state. chempap.org
The reaction of triphenylphosphine with hydrogen peroxide also produces this compound and water. researchgate.net Mechanistic studies have shown that the reaction of triphenylphosphine with disulfides in the presence of water proceeds through a nucleophilic attack of the phosphine (B1218219) on the sulfur-sulfur bond, forming a thiophosphonium intermediate which is then hydrolyzed to TPPO and a thiol. umaine.edumdpi.com Furthermore, photo-induced electron transfer from triphenylphosphine to an excited sensitizer (B1316253) can generate the triphenylphosphine radical cation (Ph₃P˙⁺), which subsequently reacts with water or oxygen to form TPPO. rsc.org
A study on the decomposition of hydrogen peroxide by TPPO proposed a mechanism involving three steps:
Hydrogen transfer from H₂O₂ to the P=O bond of TPPO. acs.org
Hydrogen transfer from the resulting -OOH group to the -OH group. acs.org
Formation of an O-O bond between the O₂ groups. acs.org
This compound as a Byproduct in the Wittig Reaction
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). byjus.comlibretexts.org A significant byproduct of this reaction is this compound. nih.govgoogle.com
The mechanism of the Wittig reaction involves the following key steps that lead to the formation of TPPO:
Ylide Formation: A phosphonium ylide is typically generated by deprotonating a phosphonium salt with a strong base. total-synthesis.com
Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. total-synthesis.comtestbook.com This initial attack leads to the formation of a dipolar, charge-separated intermediate known as a betaine (B1666868). byjus.comtestbook.com
Oxaphosphetane Formation: The betaine intermediate cyclizes to form a four-membered ring intermediate called an oxaphosphetane. total-synthesis.comtestbook.com An alternative mechanism suggests a [2+2] cycloaddition of the ylide and the carbonyl compound to directly form the oxaphosphetane. organicchemistrytutor.comorganic-chemistry.org
Decomposition to Products: The oxaphosphetane intermediate then decomposes, breaking the carbon-oxygen and carbon-phosphorus bonds and forming a new carbon-carbon double bond (the alkene) and a phosphorus-oxygen double bond (this compound). byjus.comtestbook.com
| Step | Description | Intermediates |
| 1 | The phosphonium ylide attacks the carbonyl compound. | Betaine |
| 2 | The betaine cyclizes to form a four-membered ring. | Oxaphosphetane |
| 3 | The oxaphosphetane decomposes to the final products. | Alkene and this compound |
The formation of the phosphorus-oxygen double bond in this compound is a key driving force for the Wittig reaction. total-synthesis.combdmaee.net This bond is thermodynamically very strong and stable, with an estimated bond energy of around 134 Kcal/mol, making its formation a highly exothermic and essentially irreversible process. brainly.comorganicchemistrytutor.comscientificupdate.com This energetic favorability pushes the reaction equilibrium towards the formation of the alkene and TPPO. total-synthesis.combrainly.com
Detailed Mechanistic Steps of the Wittig Reaction and TPPO Generation
This compound as a Byproduct in the Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of other functional groups, such as esters, with an inversion of stereochemistry. wikipedia.orgorganic-chemistry.org This reaction utilizes triphenylphosphine and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and generates this compound as a byproduct. wikipedia.orgjkchemical.com
The mechanism of the Mitsunobu reaction is complex and has been the subject of considerable investigation. nih.govrsc.org The generally accepted pathway leading to the formation of TPPO involves several key intermediates:
Betaine Formation: Triphenylphosphine performs a nucleophilic attack on the azodicarboxylate (e.g., DEAD), forming a betaine intermediate. wikipedia.org
Protonation and Ion Pair Formation: This betaine then deprotonates the acidic nucleophile (e.g., a carboxylic acid) to form an ion pair. wikipedia.org
Alkoxyphosphonium Salt Formation: The alcohol attacks the phosphorus atom of the protonated betaine, leading to the formation of an alkoxyphosphonium salt and displacing the hydrazine (B178648) byproduct. organic-chemistry.orgnih.gov
Nucleophilic Substitution: The conjugate base of the acidic nucleophile then acts as a nucleophile in an S_N2 reaction, attacking the carbon atom of the activated alcohol. jkchemical.com This step proceeds with inversion of configuration and results in the formation of the desired product and this compound. organic-chemistry.orgjkchemical.com
Influence of Substrate and Solvent on Mitsunobu Reaction Byproduct Formation
The Mitsunobu reaction, a versatile method for the stereospecific conversion of alcohols to a range of functional groups, prominently features the formation of this compound. The reaction's outcome and the prevalence of side reactions are significantly influenced by both the substrate and the solvent.
The nature of the acidic substrate, typically a carboxylic acid, is a critical factor. The acidity (pKa) of the nucleophile plays a key role; for a successful reaction, the pKa of the acidic component should generally be 15 or lower. organic-synthesis.com More acidic carboxylic acids tend to give higher yields of the desired inverted product. nih.gov However, a mismatch in the basicity and nucleophilicity of the alcohol and carboxylic acid substrates can lead to the formation of undesired byproducts. nih.gov For instance, an overly nucleophilic carboxylate can attack the initial phosphonium intermediate, leading to the formation of anhydrides and acylated azodicarboxylates, with concomitant generation of this compound. nih.gov
Solvent polarity also exerts a profound effect on the reaction rate and, consequently, on the efficiency of this compound formation. Studies have shown that the Mitsunobu esterification is significantly faster in non-polar solvents. griffith.edu.au An increase in solvent polarity can lead to a decrease in the reaction rate. griffith.edu.au This is attributed to the stabilization of the charged reactant species (alkoxyphosphonium cation and carboxylate anion) in polar solvents, which raises the activation energy for the subsequent SN2 substitution step. griffith.edu.au This can sometimes dramatically affect the product yield; for example, the inversion of menthol (B31143) with 4-nitrobenzoic acid gives a high yield in tetrahydrofuran (B95107) (THF) but a very low yield in the more polar dichloromethane (B109758). griffith.edu.au The choice of solvent can therefore be critical in minimizing the formation of byproducts and ensuring the efficient conversion to the desired product and this compound. acs.org
Table 1: Effect of Solvent Polarity on Mitsunobu Reaction Half-Life
| Solvent | Half-life (t1/2) at 0 °C (min) |
|---|---|
| Benzene | 7 |
| THF | 18 |
| Chloroform (B151607) | 32 |
| Acetonitrile (B52724) | 100 |
This compound Formation in the Appel Reaction
In the Appel reaction, an alcohol is converted into an alkyl halide using triphenylphosphine and a carbon tetrahalide (e.g., CCl₄ or CBr₄). wikipedia.org The formation of this compound is central to this transformation. organic-chemistry.org The mechanism begins with the activation of triphenylphosphine by the carbon tetrahalide to form a phosphonium salt. nrochemistry.com The alcohol is then deprotonated, and the resulting alkoxide attacks the phosphorus center of the phosphonium salt. This generates a key oxyphosphonium intermediate, which effectively turns the hydroxyl group into a good leaving group. In the final step, a halide ion displaces this leaving group in an SN2 reaction, yielding the alkyl halide and this compound. nrochemistry.comyoutube.com The thermodynamic stability of the P=O double bond in this compound is a significant driving force for this reaction. wikipedia.org
This compound Formation in the Corey-Fuchs Reaction
The Corey-Fuchs reaction is a two-step process for converting an aldehyde into a terminal alkyne. This compound is formed as a byproduct in the first step. The reaction begins with the reaction of triphenylphosphine with carbon tetrabromide to generate a phosphorus ylide, specifically dibromomethylenetriphenylphosphorane. This ylide then reacts with an aldehyde in a manner analogous to the Wittig reaction. The aldehyde's carbonyl group attacks the ylide, leading to the formation of a betaine intermediate, which then cyclizes to an oxaphosphetane. This intermediate subsequently fragments to give a 1,1-dibromoolefin and this compound. The strong P=O bond formation drives this fragmentation. The resulting dibromoolefin can then be treated with a strong base to yield the terminal alkyne.
Triphenylphosphine Dichloride Hydrolysis and Alkyl Alcohol Conversion
Triphenylphosphine dichloride (Ph₃PCl₂) is a reagent used for converting alcohols to alkyl chlorides. It is typically formed by the reaction of triphenylphosphine with chlorine. acs.org In solution, its structure can vary from a neutral trigonal bipyramidal molecule in non-polar solvents to an ionic phosphonium salt, [Ph₃PCl]⁺Cl⁻, in polar solvents.
When Ph₃PCl₂ reacts with an alcohol, the alcohol's oxygen atom attacks the electrophilic phosphorus atom. This leads to the formation of an alkoxyphosphonium chloride intermediate. The chloride ion then acts as a nucleophile, attacking the carbon atom of the alcohol in an SN2 reaction, which results in the formation of the corresponding alkyl chloride, hydrogen chloride, and this compound. unco.edu
Furthermore, this compound itself can be used as a catalyst in conjunction with oxalyl chloride to generate the highly reactive Ph₃PCl₂ intermediate in situ. This intermediate can then activate carboxylic acids for the synthesis of esters and amides from alcohols and amines, respectively. acs.org The hydrolysis of triphenylphosphine dichloride with water also readily produces this compound and two equivalents of hydrogen chloride.
Reactivity Studies of the Phosphoryl Group in this compound
The phosphoryl (P=O) group in this compound is not merely an inert byproduct; it possesses notable reactivity, particularly in its interaction with reactive oxygen species.
Hydrogen Peroxide Decomposition Mechanism by this compound
This compound has been shown to facilitate the decomposition of hydrogen peroxide (H₂O₂). Computational studies have elucidated a three-step mechanism for this process, often modeled with a TPPO dimer capturing two H₂O₂ molecules.
The proposed mechanism is as follows:
Hydrogen Transfer: A hydrogen atom from a hydrogen peroxide molecule transfers to the phosphoryl oxygen of a this compound molecule.
Second Hydrogen Transfer: A hydrogen atom from the resulting hydroperoxyl (-OOH) group transfers to the newly formed hydroxyl (-OH) group on the phosphorus center.
O-O Bond Formation: The final step involves the formation of an oxygen-oxygen bond, leading to the release of an oxygen molecule (O₂).
This decomposition pathway is notable because it does not necessarily proceed through the formation of highly reactive hydroxyl radicals. The interaction is facilitated by hydrogen bonding between the H₂O₂ molecules and the P=O group of TPPO. cdnsciencepub.com
Nucleophilic Reactivity and Lewis Basicity of the Oxygen Center
This compound (TPPO) is characterized by a polar phosphorus-oxygen bond, which imparts significant Lewis basicity and nucleophilic character to the oxygen atom. chemicalbook.com The oxygen center is considered relatively basic and possesses lone pairs of electrons that allow it to function as a versatile and hard Lewis base. rsc.orgwikipedia.org This property makes TPPO an excellent ligand for "hard" metal centers. chemeurope.comwikipedia.org For instance, it readily forms complexes with various metals, such as the tetrahedral species NiCl₂(OPPh₃)₂. chemeurope.comwikipedia.org Although considered a weak Lewis base in some contexts, its ability to act as a Lewis base organocatalyst is a subject of research. hku.hk
The nucleophilic nature of the oxygen atom in TPPO enables it to bind to a range of electrophiles, including protons and metal ions. chemicalbook.com This reactivity is harnessed in various chemical transformations where TPPO serves as a nucleophilic catalyst or promoter. chemicalbook.com For example, TPPO can activate reagents like trichlorosilane (B8805176) for the conjugate reduction of α,β-unsaturated ketones. chemicalbook.comhku.hk It also promotes the allylation of aldehydes with allyltrichlorosilanes by coordinating to the silicon atom, which generates a more reactive hypervalent silicon intermediate. chemicalbook.com The inherent rigidity of the TPPO backbone, combined with the basicity of the oxygen, makes it a useful agent for inducing the crystallization of molecules that have acidic hydrogen atoms, such as phenols, by forming hydrogen-bonded adducts. rsc.orgwikipedia.orgchemeurope.com
Acid-Base Properties and pKaH Values
The basicity of this compound can be quantified by its pKaH value, which is the pKa of its conjugate acid, the hydroxytriphenylphosphonium ion. In aqueous solutions, this compound is a very weak Brønsted base. rsc.org Its pKaH in water has been reported to be -2.1. chemicalbook.comrsc.org This low value indicates that the equilibrium for its protonation lies far to the left, except in the presence of strong acids.
Despite its low Brønsted basicity in water, TPPO readily forms complexes with various hydrogen-bond donors. chemicalbook.com It can interact with phenols to form isolable hydrogen-bonded adducts. rsc.org With stronger acids, formal protonation of the phosphoryl group can occur, leading to the formation of hydroxyphosphonium salts. rsc.org The Lewis basicity of TPPO is often exploited in non-aqueous systems. For instance, it is used as a ³¹P NMR probe to quantify the Lewis acidity of metal ions in organic solvents like acetonitrile and dichloromethane through the Gutmann-Beckett method. acs.org
pKaH Values of Various Pnictogen Oxides
| Compound | pKaH in Water |
|---|---|
| This compound | -2.10 chemicalbook.comrsc.org |
| Triphenylarsine oxide | 0.99 rsc.org |
| Trimethylphosphine oxide | 0 rsc.org |
| Trimethylarsine oxide | 3.75 rsc.org |
| Trimethylstibine oxide | 5.36 rsc.org |
Coordination Chemistry of Triphenylphosphine Oxide
Triphenylphosphine (B44618) Oxide as a Ligand in Metal Complexes
Triphenylphosphine oxide is recognized as an effective ligand, particularly for "hard" metal centers. chemeurope.com Its coordination behavior is primarily dictated by the basicity of the oxygen atom. wikipedia.org
Formation of Metal-Oxygen Bonds in Coordination Complexes
This compound consistently binds to metal ions through its oxygen atom, forming M-O bonds. wikipedia.org The negatively charged oxygen atom in the polar P⁺–O⁻ bond can effectively bind to metals and other electrophiles. chemicalbook.com This interaction is a defining characteristic of TPPO's role in coordination chemistry. The formation of these metal-oxygen bonds is a fundamental step in the assembly of a wide array of coordination complexes. wikipedia.orgsdstate.edu
Coordination Geometry and Structural Analysis of TPPO-Metal Complexes
The coordination of TPPO to a metal center can lead to various geometries, influenced by factors such as the metal ion's size and the reaction conditions. staffs.ac.uk For instance, with nickel chloride, TPPO forms a tetrahedral complex, NiCl₂(OPPh₃)₂. chemeurope.comwikipedia.org In the case of dysprosium(III) complexes, the coordination environment is highly variable, resulting in unique geometries for each complex. mdpi.com
With lanthanide nitrates, TPPO can form nine-coordinate complexes, such as [Ln(NO₃)₃(Ph₃PO)₃], or eight-coordinate ionic species like [Ln(NO₃)₂(Ph₃PO)₄]⁺NO₃⁻, depending on the lanthanide and the stoichiometry. staffs.ac.uk Similarly, complexes with lanthanide bromides, such as [LnBr₂(Ph₃PO)₄]Br, exhibit an octahedral geometry around the metal ions. alfa-chemistry.com The specific coordination number and geometry are a result of a delicate balance between steric and electronic factors. open.ac.uk
Table 1: Selected TPPO-Metal Complexes and Their Geometries
| Complex | Metal Ion | Coordination Geometry |
|---|---|---|
| NiCl₂(OPPh₃)₂ | Ni(II) | Tetrahedral chemeurope.comwikipedia.org |
| [Dy(OPPh₃)₃(NO₃)₃] | Dy(III) | Spherical capped square antiprism mdpi.com |
| Dy(OPPh₃)₄(NO₃)₂ | Dy(III) | Triangular dodecahedron mdpi.com |
| [Dy(OPPh₃)₃Cl₃] | Dy(III) | Distorted octahedral mdpi.com |
| [NdBr₂(Ph₃PO)₄]Br | Nd(III) | Octahedral alfa-chemistry.com |
| [GdBr₂(Ph₃PO)₄]Br | Gd(III) | Octahedral alfa-chemistry.com |
| [YbBr₂(Ph₃PO)₄]Br | Yb(III) | Octahedral alfa-chemistry.com |
Influence of TPPO Coordination on P-O Bond Length and Electronic Structure
Upon coordination to a metal center, the P-O bond in this compound experiences a noticeable elongation. In its free state, the P-O bond length is approximately 1.48 Å. wikipedia.orgwikipedia.org However, in a complex such as NiCl₂[OP(C₆H₅)₃]₂, this distance increases to 1.51 Å. wikipedia.org This lengthening of the P-O bond is a consistent trend observed in various TPPO-metal complexes and is attributed to the stabilization of the ionic resonance structure of the phosphine (B1218219) oxide upon complexation. wikipedia.org The donation of a lone pair from the oxygen to an empty orbital on the metal ion weakens the P=O bond. mdpi.com
The coordination also affects the electronic structure, as evidenced by changes in infrared spectra. The P-O stretching frequency shifts to lower values upon complex formation, which is indicative of a decrease in the P-O bond order. rsc.org
Table 2: P-O Bond Length in Free and Coordinated TPPO
| Compound | P-O Bond Length (Å) |
|---|---|
| This compound (free) | 1.48 wikipedia.orgwikipedia.org |
| NiCl₂[OP(C₆H₅)₃]₂ | 1.51 wikipedia.org |
| cis-WCl₄(OPPh₃)₂ | Elongated wikipedia.org |
Coordination with Lanthanide Ions and Their Bromides
This compound forms a variety of complexes with lanthanide ions. staffs.ac.uk The stoichiometry and structure of these complexes are dependent on the specific lanthanide ion and the reaction conditions. staffs.ac.uk For example, with lanthanide nitrates, both 9-coordinate and 8-coordinate complexes can be formed. staffs.ac.uk
In the case of lanthanide bromides, reaction with TPPO in ethanol (B145695) consistently yields complexes of the formula [LnBr₂(Ph₃PO)₄]Br, where Ln can be Pr, Nd, Gd, Tb, Er, Yb, or Lu. alfa-chemistry.com These complexes feature an octahedral geometry around the central metal ion. alfa-chemistry.comopen.ac.uk Single crystal X-ray diffraction studies of [NdBr₂(Ph₃PO)₄]Br, [GdBr₂(Ph₃PO)₄]Br, and [YbBr₂(Ph₃PO)₄]Br have confirmed this octahedral arrangement. alfa-chemistry.com The formation of these tetrakis complexes is observed regardless of the initial reactant ratios, which contrasts with the behavior seen with lanthanide chlorides where both 1:3 and 1:4 complexes can be isolated. alfa-chemistry.com
Hemilability in Mixed Phosphine-Phosphine Oxide Ligands
The concept of hemilability is particularly relevant in mixed phosphine-phosphine oxide ligands. wikipedia.org These ligands contain both a "soft" donor (the phosphine group) and a "hard" donor (the phosphine oxide group). researchgate.net This dual nature allows them to act as either monodentate or bidentate ligands in transition-metal complexes. researchgate.net The phosphine oxide moiety, being a weaker Lewis base, can be readily displaced from the metal center. wikipedia.org This dynamic coordination behavior, where one donor arm can reversibly bind and dissociate from the metal, can stabilize reactive intermediates and enhance catalytic performance. researchgate.net Typical examples of such hemilabile ligands include Ph₂P(CH₂)n P(O)Ph₂. wikipedia.org The in-situ oxidation of bisphosphine ligands like Xantphos to their corresponding mono-oxides can lead to catalytically active species, where the hemilabile nature of the phosphine oxide arm plays a crucial role. chemrxiv.org
Applications of this compound in Catalysis as a Ligand/Co-catalyst
This compound has found utility in various catalytic processes, acting either as a ligand or a co-catalyst. chemicalbook.com Its role often involves the stabilization of metal catalysts or the activation of certain reagents. chemicalbook.comnih.gov
In palladium-catalyzed cross-coupling reactions, such as the reaction of potassium aryldimethylsilanolates with aryl bromides, TPPO serves as a stabilizing ligand. nih.gov The weak coordination of the phosphine oxide to the palladium catalyst helps to prevent the precipitation of palladium black, thereby maintaining a consistent catalyst concentration and leading to reproducible yields. nih.gov
TPPO also functions as a promoter or catalyst in certain organic transformations. chemicalbook.com For instance, it promotes the allylation of aldehydes with allyltrichlorosilanes by coordinating to the silicon atom and generating a more reactive hypervalent silicon intermediate. chemicalbook.com Furthermore, a catalytic amount of TPPO can activate trichlorosilane (B8805176) for the conjugate reduction of α,β-unsaturated ketones. chemicalbook.com
As a co-catalyst, TPPO is effective in chiral Lewis acid-catalyzed enantioselective cyanosilylations of aldehydes and ketones. chemicalbook.com In these reactions, it is proposed that TPPO reacts with trimethylsilyl (B98337) cyanide to generate a reactive isocyanide intermediate. chemicalbook.com
Stabilizing Ligand for Palladium-Catalyzed Cross-Coupling Reactions
This compound has been identified as an effective stabilizing ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. nih.govscientificupdate.comwikipedia.org Its presence can prevent the decomposition of the palladium catalyst, which often manifests as the formation of palladium black. nih.gov This stabilization is crucial for maintaining the catalyst's activity throughout the reaction. nih.govrsc.org
In the palladium-catalyzed cross-coupling of potassium aryldimethylsilanolates with aryl bromides, TPPO has been shown to improve the yield and reproducibility of the reaction. nih.gov The phosphine oxide is thought to stabilize the active Pd(0) nanoparticles generated from the reduction of the palladium precursor, preventing their aggregation into inactive clusters. nih.gov While phosphine oxides are not typically considered strong ligands for late transition metals, their ability to coordinate to Pd(II) has been demonstrated, and they can act as labile ligands that prevent catalyst decomposition through mechanisms like oxidation or agglomeration. nih.gov
A study on a key Suzuki reaction for the manufacturing of Sotorasib also highlighted the role of phosphine oxides as ligands in transition-metal catalyzed cross-coupling reactions. scientificupdate.com The mechanism involves the generation of a Pd(0) species from a Pd(II) precursor, a process where triphenylphosphine is oxidized to this compound. wikipedia.org The phosphine ligand, and by extension its oxide, plays a role in the oxidative addition and reductive elimination steps of the catalytic cycle. researchgate.netwikipedia.org
Table 1: Effect of this compound on the Cross-Coupling of Potassium (4-methoxyphenyl)dimethylsilanolate with Aryl Bromides nih.gov
| Aryl Bromide | Additive (2.5 mol %) | Time (h) | Conversion (%) |
|---|---|---|---|
| 4-Bromobenzonitrile | TPPO | 0.5 | >99 |
| 4-Bromobenzonitrile | None | 0.5 | 87 |
| 1-Bromo-4-nitrobenzene | TPPO | 1.5 | >99 |
| 1-Bromo-4-nitrobenzene | None | 1.5 | 41 |
| 4-Bromoanisole | TPPO | 1.5 | 92 |
| 4-Bromoanisole | None | 1.5 | 11 |
Co-catalyst in Chiral Lewis Acid-Catalyzed Enantioselective Cyanosilylations
This compound serves as an effective co-catalyst in enantioselective cyanosilylations of aldehydes and ketones catalyzed by chiral Lewis acids. chemicalbook.commorawa.at In these reactions, TPPO often works in conjunction with a metal-based chiral catalyst, such as those derived from aluminum or titanium, to enhance both the yield and the enantioselectivity of the product cyanohydrins. ua.esunimi.itpsu.edu
The precise role of TPPO can be multifaceted. One proposed function is the conversion of catalyst aggregates into more active monomeric species. ua.es It can also act as a Lewis base, activating trimethylsilyl cyanide (TMSCN). rsc.org It has been suggested that TPPO reacts with TMSCN to form a more reactive isocyanide intermediate, such as isocyanophosphorane Ph3P(OTMS)(N=C:), which is crucial for achieving high enantioselectivity. chemicalbook.commorawa.at This dual-activation mechanism, where the chiral Lewis acid activates the carbonyl compound and the Lewis base (TPPO) activates the cyanide source, is a key feature of these catalytic systems. rsc.orgresearcher.life For instance, in the cyanosilylation of aldehydes catalyzed by a chiral (salen)AlCl complex, the addition of TPPO was found to be essential for the reaction to proceed. researchgate.net Similarly, titanium complexes generated in situ from a phosphine-oxide ligand and titanium tetraisopropoxide have shown activity in the cyanosilylation of ketones. unimi.it
Table 2: Enantioselective Cyanosilylation of Aldehydes using a Chiral Aluminum Complex with TPPO ua.es
| Aldehyde | Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|
| Benzaldehyde (B42025) | 99 | 98 |
| 4-Chlorobenzaldehyde | 99 | 97 |
| 2-Naphthaldehyde | 99 | >99 |
| Cinnamaldehyde | 99 | 93 |
| Cyclohexanecarboxaldehyde | 95 | 85 |
Separation and Regeneration Methodologies for Triphenylphosphine Oxide
Strategies for Triphenylphosphine (B44618) Oxide Removal from Reaction Mixtures
The effective removal of triphenylphosphine oxide from reaction mixtures is a critical step in ensuring product purity. Several strategies have been developed to address this challenge, moving beyond traditional chromatographic methods. These include precipitation techniques, the use of scavenger resins, and the formation of insoluble adducts.
Precipitation Techniques for this compound Isolation
Precipitation offers a straightforward and scalable method for removing TPPO from solution. This can be achieved through careful selection of solvents and temperature, co-crystallization with other molecules, or by forming insoluble complexes with Lewis acids.
The solubility of TPPO is highly dependent on the solvent system and temperature. By optimizing these parameters, TPPO can be selectively precipitated from a reaction mixture. For instance, in the context of a Mitsunobu reaction, it was found that using toluene (B28343) as a solvent and lowering the temperature to a range of -5 to 0°C facilitated the precipitation of a TPPO-H2DIAD (diisopropyl hydrazinedicarboxylate) complex. nih.govacs.org The concentration of the reaction mixture also plays a crucial role, with more concentrated solutions favoring precipitation. nih.govacs.org
A study systematically screened various solvents and temperatures to optimize the direct precipitation of the TPPO-H2DIAD complex from a Mitsunobu reaction mixture. nih.govacs.org The results demonstrated that a combination of toluene as the solvent and low temperatures significantly improved the removal of the byproduct complex by filtration. nih.govacs.org
Table 1: Screening of Mitsunobu Reaction Conditions for TPPO-H2DIAD Precipitation nih.gov
| Entry | Solvent | Volume (mL) | Temperature (°C) | TPPO-H2DIAD by Filtration (g) | Product Isolation | Yield (%) |
| 1 | THF | 250 | 0–5 | 0 | Column | 71 |
| 2 | Toluene | 500 | 25–30 | 0 | Column | 70 |
| 3 | Toluene | 500 | –5–0 | 5.5 | Column | 70 |
| 4 | Toluene | 200 | 25–30 | 10 | Column | 70 |
| 5 | Toluene | 200 | –5–0 | 75 | IPA (125 mL) | 68 |
This table is based on data from a study on a 50 g scale reaction. nih.gov
Co-crystallization is a technique where TPPO forms a crystalline solid with another compound, known as a co-former, allowing for its removal by filtration. This method has been successfully employed using co-formers like benzidine (B372746) and diphenylurea. scientificupdate.com A notable industrial-scale application involves the co-crystallization of TPPO with H2DIAD, the reduced byproduct of DEAD (diethyl azodicarboxylate) in the Mitsunobu reaction. scientificupdate.com This process removed 85% of the TPPO and H2DIAD from the crude reaction mixture. scientificupdate.com A 1:1 complex of TPPO and diisopropyl hydrazinedicarboxylate was confirmed by single crystal X-ray analysis. scientificupdate.com
The choice of solvent can significantly influence the formation and stability of co-crystals. For example, the co-crystallization of p-toluenesulfonamide (B41071) and TPPO was studied in both acetonitrile (B52724) and dichloromethane (B109758), revealing that the solvent choice affects the stability regions of the resulting co-crystals. ucc.iefigshare.comucc.ie
This compound, acting as a Lewis base, can form adducts with various Lewis acids. solubilityofthings.comwikipedia.orgunizin.org Many of these adducts are insoluble in common organic solvents, providing a convenient method for TPPO removal.
Magnesium chloride (MgCl₂) and zinc chloride (ZnCl₂) have been shown to form insoluble complexes with TPPO in solvents like toluene and ethyl acetate. scientificupdate.com However, this method is less effective in ethereal solvents such as tetrahydrofuran (B95107) (THF). scientificupdate.com Specifically, zinc chloride has been effectively used to precipitate TPPO from polar solvents like ethanol (B145695). acs.orgnih.govnih.gov A study found that using a 2:1 ratio of ZnCl₂ to TPPO was optimal for precipitation in ethanol. acs.org
To address the limitation of using MgCl₂ and ZnCl₂ in THF, anhydrous calcium bromide (CaBr₂) has been introduced as an effective precipitating agent. scientificupdate.com CaBr₂ can efficiently remove TPPO from THF solutions, with reports of 95-98% removal. scientificupdate.com The TPPO-calcium complex is also insoluble in 2-MeTHF and MTBE, broadening the applicability of this method. scientificupdate.com
Table 2: Effect of Different Lewis Acids on TPPO Removal in THF scientificupdate.com
| Lewis Acid | % TPPO Removed |
| CaBr₂ | 95-98% |
| MgCl₂ | Poor Recovery |
| ZnCl₂ | Ineffective (forms an oil or no reaction) |
Co-crystallization with Suitable Co-formers (e.g., Benzidine, Diphenylurea, H2DIAD)
Scavenger Resins for this compound Removal
Scavenger resins offer a solid-phase extraction method to remove TPPO from solution. These are typically polymer-based resins functionalized with groups that can react with and bind TPPO. For example, high-loading chloromethylated polystyrene, also known as Merrifield resin, can be modified in situ with sodium iodide to act as an effective scavenger for both triphenylphosphine and its oxide. acs.orgnih.govscribd.com This method is advantageous as it avoids the need for additional wet-workup steps.
Another type of scavenger resin is macroporous polystyrene sulfonic acid (MP-TsOH). biotage.co.jp In reactions like the Mitsunobu, Suzuki, and Heck, where products contain a basic functional group, MP-TsOH columns can be used for purification. The reaction mixture is loaded onto the column, and the basic product is retained by the resin while byproducts like TPPO are washed away. The desired product is then eluted from the column. biotage.co.jp
Limitations of Traditional Chromatographic Purification
While column chromatography is a powerful purification technique in a laboratory setting, it has several drawbacks, especially for large-scale operations. nih.gov The process can be tedious, time-consuming, and expensive due to the large quantities of silica (B1680970) gel and solvents required. nih.govnih.gov The separation of TPPO from the desired product can be particularly difficult if they have similar polarities. rochester.edushenvilab.orgresearchgate.netrochester.edu These limitations have driven the development of the alternative removal strategies discussed above, which are often more amenable to industrial-scale applications. nih.gov
Chemical Regeneration of Triphenylphosphine from this compound
The regeneration of triphenylphosphine (TPP) from its oxide (TPPO) is a critical process in industrial chemistry, aimed at improving atom economy and reducing phosphorus-containing waste. This is particularly significant in reactions like the Wittig, Staudinger, and Mitsunobu, where TPPO is a stoichiometric byproduct. wikipedia.orgucd.ie Various chemical methods have been developed to efficiently deoxygenate TPPO back to TPP.
Industrial Processes for Phosphine (B1218219) Regeneration (e.g., BASF Process)
A prominent industrial method for the regeneration of TPP from TPPO was developed by BASF. sci-hub.seospar.org This two-step process is a cornerstone of large-scale operations that rely on TPP. sci-hub.se The initial step involves the reaction of TPPO with a chlorinating agent, followed by reduction of the resulting intermediate. scientificupdate.com
In the BASF process, TPPO is treated with phosgene (B1210022) (COCl₂) to produce triphenylphosphine dichloride (Ph₃PCl₂). ospar.orgscientificupdate.com This reaction is typically carried out in a solvent such as chlorobenzene (B131634). ospar.org The formation of triphenylphosphine dichloride from this compound is a key activation step. sci-hub.se An alternative approach involves reacting TPPO with chlorine (Cl₂) and carbon monoxide (CO) under pressure to yield the same dichlorophosphorane intermediate. researchgate.net In some variations of the process, the reaction of TPPO with phosgene is conducted in chloroform (B151607), which results in the formation of a triphenylphosphine dichloride-chloroform adduct. google.comjustia.com
Following its formation, the triphenylphosphine dichloride is reduced to triphenylphosphine. The BASF process historically utilizes finely divided aluminum powder for this reduction, a reaction that is carried out at elevated temperatures, for instance, 130°C. sci-hub.sescientificupdate.com The reaction with aluminum powder can be conducted in various inert solvents like toluene, xylene, or chlorobenzene at temperatures ranging from 20 to 200°C. google.com The process yields a TPP·AlCl₃ complex, which is then decomposed hydrolytically to liberate the desired triphenylphosphine. ucd.ieospar.org
An older method for the reduction of the triphenylphosphine dichloride adduct involved heating it with white phosphorus, which yields triphenylphosphine and phosphorus trichloride. ucd.iegoogle.comjustia.com However, industrial practices have largely shifted towards using reducing metals like aluminum. google.com
Table 1: Industrial Reduction of Triphenylphosphine Dichloride
| Reducing Agent | Intermediate/Product | Reference |
|---|---|---|
| Aluminum Powder | TPP·AlCl₃ complex, then TPP | scientificupdate.com, sci-hub.se, ospar.org |
| Elemental Phosphorus | Triphenylphosphine and Phosphorus Trichloride | google.com, justia.com, researchgate.net |
Phosgene Reaction to Triphenylphosphine Dichloride
Alternative Deoxygenation Agents and Methods
Beyond large-scale industrial processes, several other chemical methods have been developed for the deoxygenation of TPPO, offering alternatives that may be more suitable for laboratory-scale synthesis or avoid the use of highly toxic reagents like phosgene.
A widely used laboratory method for the reduction of TPPO involves the use of trichlorosilane (B8805176) (HSiCl₃), often in combination with a base like triethylamine (B128534) (NEt₃). wikipedia.orgwikipedia.org The combination of trichlorosilane and triethylamine is known to favor inversion of configuration at the phosphorus center if a chiral phosphine oxide is used. wikipedia.org This method is effective, with studies showing that trichlorosilane can achieve up to a 98% yield for the reduction of this compound. mdpi.com The addition of triethylamine is particularly beneficial for the reduction of trialkylphosphine oxides. mdpi.com However, the corrosive nature and low boiling point of trichlorosilane can make it less suitable for large-scale industrial operations. google.com
Hexachlorodisilane (B81481) (Si₂Cl₆) has emerged as an effective reducing agent for the conversion of TPPO to TPP. wikipedia.org It can be used as an alternative to trichlorosilane and has been shown to produce phosphines in high yields. wikipedia.org A metal-free reduction method employs oxalyl chloride as an activating agent to first convert TPPO to its dichlorophosphonium salt, which is then reduced by hexachlorodisilane under mild conditions. researchgate.netnih.govacs.org This one-pot procedure is highly efficient and circumvents the need for harsh reaction conditions or metallic reducing agents. nih.govacs.org Research has shown that this method is applicable to a range of phosphine oxides, successfully regenerating triphenylphosphine from industrial waste byproduct TPPO. researchgate.netresearchgate.net
Table 2: Alternative Deoxygenation Agents for this compound
| Reagent(s) | Key Features | Reference |
|---|---|---|
| Trichlorosilane/Triethylamine | Standard lab method, stereospecificity depends on presence of base. | wikipedia.org, mdpi.com, wikipedia.org |
| Hexachlorodisilane | Effective metal-free reduction, often used after activation with oxalyl chloride. | researchgate.net, wikipedia.org, nih.gov |
Electrochemical Reduction of this compound
Electrochemical reduction presents a promising avenue for the direct, single-step conversion of this compound (TPPO) back to triphenylphosphine (TPP) under mild conditions. sci-hub.seacs.org This approach addresses the significant waste and cost associated with reactions that use TPP stoichiometrically, such as the Wittig, Mitsunobu, and Appel reactions. sci-hub.se
A notable methodology employs a sacrificial aluminum anode in conjunction with a specific supporting electrolyte. acs.orgacs.org In this system, the oxidation of the aluminum anode continuously generates Al³⁺ ions. acs.orgscientificupdate.com These ions act as a Lewis acid, coordinating to the oxygen atom of the TPPO. This coordination weakens the strong P=O bond, activating the TPPO for reduction at more accessible potentials and promoting the selective cleavage of the P–O bond over the P–C bond. sci-hub.seacs.org The process is inspired by battery technology and uses a combination of chelating Lewis bases, such as tetramethylethylenediamine (TMEDA), and a chloride source as the electrolyte to form soluble, Lewis-acidic aluminum salts. acs.orgscientificupdate.com This in-situ generation of the Lewis acid activator means that only catalytic amounts are needed at the start of the reaction. acs.org The reduction of the TPPO-Al³⁺ complex occurs at the cathode at a potential of approximately -2.4 V. acs.org This method has proven scalable, effective for gram-scale reduction of TPPO at high concentrations, and can be applied to the one-pot recycling of TPPO generated directly from a Wittig reaction mixture. sci-hub.sescientificupdate.com
Another electrochemical approach involves the use of chlorotrimethylsilane (B32843) (TMSCl) as a promoter. thieme-connect.comresearchgate.net In this setup, the electrolysis is performed in an undivided cell with a zinc anode and a platinum cathode. thieme-connect.comresearchgate.net The transformation from TPPO to TPP is achieved through a constant current electrolysis in an acetonitrile solution containing tetrabutylammonium (B224687) bromide. thieme-connect.com This method has also been successfully applied to the reduction of other triarylphosphine oxides, such as tris(o-tolyl)phosphine oxide and tris(p-tolyl)phosphine oxide, with yields of 58% and 78%, respectively. thieme-connect.com The proposed mechanism is an ECEC (electrochemical-chemical-electrochemical-chemical) process that involves the formation of a silylated phosphorus radical. thieme-connect.com
Comparison of Electrochemical Reduction Methods for TPPO
| Anode | Cathode | Promoter / Electrolyte System | Key Feature | Reported Yield of TPP |
|---|---|---|---|---|
| Aluminum (Al) | Not specified | TMEDA / Chloride source | In-situ generation of Lewis acid (Al³⁺) from the anode. acs.orgscientificupdate.com | High yields reported. acs.org |
| Zinc (Zn) | Platinum (Pt) | Chlorotrimethylsilane (TMSCl) / Bu₄NBr in Acetonitrile | Direct reductive transformation promoted by TMSCl. thieme-connect.com | Up to 78% for related triarylphosphines. thieme-connect.com |
Silicon Powder as a Regenerative Reagent
The use of elemental silicon as a reducing agent offers a straightforward and economically viable method for the regeneration of TPP from TPPO, particularly suitable for industrial applications. google.com A patented process describes using silicon powder as the regenerative reagent, which is valued for being inexpensive and readily available. google.com
The process involves the reduction of TPPO with silicon powder in the presence of a catalyst. google.com The reaction is noted for its simplicity, high yield (which can exceed 85%), and the limited formation of byproducts. google.com The silicon powder used can range in mesh size from 10 to 3000, with a preferred range of 50 to 200. The consumption of silicon powder is typically 0.5 to 4 times the weight of the TPPO. google.com This method is presented as a practical solution for the large-scale recycling of TPPO, effectively closing the loop for processes that generate it as waste. google.com Another patented method involves the use of silicon powder in combination with a chlorosilane and iron chloride. google.com
Mechanochemical Approaches for Deoxygenation
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, provides a highly efficient, solvent-free method for the deoxygenation of TPPO. rsc.orgrsc.org This technique is particularly advantageous as it can overcome the limitations of traditional solution-based protocols, which often require long reaction times, large volumes of hazardous solvents, and inert atmospheric conditions. rsc.orgresearchgate.net
A recently developed high-temperature mechanochemical protocol uses a ball mill to react TPPO with a hydrosilane, such as phenylsilane, in the presence of a phosphoric acid additive. rsc.orgrsc.org A key advantage of this method is its speed; most reactions are completed within 30 to 90 minutes. rsc.orgresearchgate.net The process is highly efficient, achieving high to quantitative yields (over 90%) for the resulting TPP. rsc.org
Crucially, this mechanochemical approach can be performed in the open air, eliminating the need for a controlled inert atmosphere. rsc.org It is also highly effective for poorly soluble phosphine oxides, which are often challenging to reduce in solution-based systems. rsc.orgresearchgate.net The practical utility of this method has been demonstrated through a successful scaled-up reaction, yielding a comparable high yield to the small-scale experiment. rsc.orgresearchgate.net This highlights its potential for practical application in phosphorus resource recycling. researchgate.net
Mechanochemical Deoxygenation of Phosphine Oxides
| Phosphine Oxide Substrate | Reductant | Conditions | Time | Yield |
|---|---|---|---|---|
| This compound (1a) | Phenylsilane (2a) | Ball mill, 80 °C, H₃PO₄ additive | 30 min | 94% rsc.org |
| Pyrene-containing phosphine oxide (1l) | Phenylsilane (2a) | Ball mill, 80 °C, H₃PO₄ additive | 90 min | 99% researchgate.net |
| This compound (1a) - Scaled up | Phenylsilane (2a) | Ball mill (10 mL jar), 80 °C, H₃PO₄ additive | 90 min | 99% researchgate.net |
Catalytic Phosphine Regeneration Strategies
Catalytic strategies for the in-situ regeneration of phosphines from their corresponding oxides are critical for developing more sustainable, atom-economical chemical processes. nih.govru.nl These methods aim to use a substoichiometric amount of a reagent to facilitate the reduction of the phosphine oxide, which is formed as a byproduct in reactions like the Wittig, Mitsunobu, and Appel reactions. ru.nl The strong P=O bond necessitates an activation step to enable its reduction. ru.nl
Several catalytic systems have been developed:
Silane-Mediated Reduction: Hydrosilanes are common reducing agents for phosphine oxides. nih.gov The compatibility of silanes with electrophilic halogen sources has been explored to develop a catalytic Appel reaction. nih.gov In this system, a cyclic phosphine oxide, dibenzophosphole oxide, is reduced in situ, allowing the catalytic use of the phosphine for converting alcohols to alkyl halides. nih.gov
Metal-Free Activation and Reduction: A mild, one-pot reduction of phosphine oxides can be achieved without metals by using oxalyl chloride as an activating agent and hexachlorodisilane as the reducing agent. acs.orgkit.edu This process is effective for regenerating TPP from industrial waste TPPO. acs.orgkit.edu The reaction proceeds under mild conditions, and the resulting TPP is of high purity, which allows for its direct use in the formation of transition metal catalysts without laborious purification. acs.orgkit.edu
Iodine-Catalyzed Reduction: An alternative mild reduction method uses inexpensive trialkyl phosphites as the reducing agent, catalyzed by iodine. chemistryviews.org This approach avoids the use of silanes. chemistryviews.org The reaction is scalable and features a simple purification process, making it suitable for the large-scale regeneration of various phosphines. The proposed mechanism involves an oxygen transfer from the TPPO to the phosphite (B83602) reagent via a highly reactive iodophosphate intermediate. chemistryviews.org
These catalytic strategies represent a significant step toward "closing the phosphorus cycle," addressing both the environmental concerns of phosphine oxide waste and the economic issues related to the depletion of phosphorus resources. ru.nlacs.org
Supramolecular Chemistry and Crystallization Induction by Triphenylphosphine Oxide
Role of Triphenylphosphine (B44618) Oxide in Co-crystallization and Crystal Engineering
Triphenylphosphine oxide is widely recognized as an effective co-crystallization agent, often referred to as a "crystallization aid". mdpi.comacs.orgunifr.ch Its utility stems from the rigidity of its molecular backbone and the basicity of the phosphoryl oxygen atom, which can readily participate in strong intermolecular interactions. scielo.org.mx This makes TPPO particularly useful for inducing the crystallization of compounds that are difficult to crystallize on their own, such as molecules with acidic hydrogen atoms like phenols and carboxylic acids. unifr.chscielo.org.mx
In crystal engineering, TPPO serves as a reliable building block for creating multi-component crystals, or co-crystals, with desired structural motifs. By forming predictable and robust interactions, it helps to guide the assembly of molecules into well-defined crystal lattices. For instance, TPPO has been successfully used to disrupt the typical hydrogen-bonding patterns of diarylureas, leading to the formation of new co-crystals. unifr.ch Studies have shown that co-crystallization with TPPO is favorable when the interaction energy between the target molecule and TPPO (heterodimer) is significantly stronger than the self-interaction energy of the target molecule (homodimer). unifr.ch
The stoichiometry of TPPO in co-crystals can vary, leading to different supramolecular assemblies. For example, co-crystals of TPPO with p-toluenesulfonamide (B41071) have been isolated in both 1:1 and 3:2 ratios. lboro.ac.ukucc.ie Similarly, when co-crystallized with 1,4-diiodotetrafluorobenzene (B1199613), TPPO has been observed to form complexes with 1:1, 1:2, and 6:5 stoichiometric ratios, driven by halogen bonding. oup.com The choice of solvent can also play a crucial role in determining which co-crystal form is stable and crystallizes from solution. ucc.ie
Hydrogen Bonding Interactions Involving the Phosphoryl Oxygen
The phosphoryl oxygen atom in this compound is a potent hydrogen bond acceptor, a key feature driving its use as a co-crystallization agent. mdpi.comscielo.org.mx The P=O bond is highly polarized, with the oxygen atom bearing a significant negative charge, making it an effective Lewis base capable of forming strong hydrogen bonds with a variety of donor groups. mdpi.com
TPPO readily forms crystalline complexes with numerous types of hydrogen bond donors, including:
Carboxylic Acids: TPPO forms 1:1 molecular adducts with substituted phenoxyacetic acids and other carboxylic acids like 3-chlorobenzoic acid and 4-nitrophenol. mdpi.comresearchgate.net X-ray diffraction studies of these complexes reveal strong hydrogen bonds between the carboxylic acid proton and the phosphoryl oxygen. researchgate.net
Phenols: The hydroxyl group of phenols acts as a hydrogen bond donor to the TPPO oxygen. scielo.org.mx In the 1:1 complex with 4-nitrophenol, the O-H···O=P hydrogen bond is the primary interaction holding the two molecules together. researchgate.net
Alcohols, Amides, and Sulfonamides: TPPO's ability to form hydrogen-bonded adducts extends to alcohols, amides, and N-acylsulfonamides. mdpi.com For example, it forms stable co-crystals with p-toluenesulfonamide through N-H···O=P hydrogen bonds. ucc.ie
Other C-H Donors: Hydrogen bonding has also been observed between the phosphoryl oxygen and the C-H groups of chloroform (B151607) and the ortho-position of phenyl groups in certain crystal structures. nih.govacs.org
The strength of these interactions is evident in the short intermolecular distances observed in crystal structures.
Table 1: Examples of Hydrogen Bond Distances in TPPO Co-crystals
| Hydrogen Bond Donor | O···O Distance (Å) | Reference |
|---|---|---|
| 4-Nitrophenol | 2.630 | researchgate.net |
| 3-Chlorobenzoic Acid | 2.607 | researchgate.net |
Formation of Halogen-Bonded Complexes with this compound
Beyond hydrogen bonding, the phosphoryl oxygen of TPPO is an excellent halogen bond (XB) acceptor. mdpi.com Halogen bonding is a non-covalent interaction where a halogen atom with a region of positive electrostatic potential (a σ-hole) acts as a Lewis acid, interacting with a Lewis base like the oxygen in TPPO. mdpi.com
TPPO forms stable halogen-bonded complexes with various halogen bond donors, particularly iodo-perfluoroarenes such as pentafluoroiodobenzene and 1,4-diiodotetrafluorobenzene (1,4-DITFB). oup.comacs.orgnih.gov These interactions are a powerful tool for constructing supramolecular assemblies. oup.com
Computational and spectroscopic studies have been used to assess the stability and geometry of these complexes. acs.orgnih.gov For example, the complexes formed between TPPO and pentafluoroiodobenzene or a model iodotriazole are characterized by O···I distances that are significantly shorter than the sum of their van der Waals radii, indicating a strong interaction.
Table 2: Calculated Geometries and Stabilities of TPPO Halogen-Bonded Complexes in Toluene (B28343)
| Halogen Bond Donor | O···I Distance (Å) | Enthalpy of Complexation (kJ/mol at 298 K) |
|---|---|---|
| Pentafluoroiodobenzene (PFIB) | 2.782 | -21.1 |
| Model Iodotriazole (ITZ) | 2.776 | -28.9 |
Data from computational studies. acs.org
In the solid state, C–I···O=P halogen bonds are the primary driving force in the co-crystallization of TPPO with diiodotetrafluorobenzene, leading to various stoichiometric ratios. oup.com Solid-state NMR spectroscopy has confirmed the presence of these halogen-bonding interactions. oup.com
Supramolecular Oligomerization Driven by Cooperative Binding
The principles of halogen bonding with TPPO can be extended to design more complex, self-assembling systems. A key strategy involves creating self-complementary molecules that contain both a halogen bond donor and a TPPO-based acceptor moiety. acs.orgnih.gov
This design allows the molecules to assemble into stable dimers through the formation of two halogen bonds. acs.orgnih.gov The stability of these dimeric assemblies is significantly enhanced by cooperative binding, where the formation of the first halogen bond increases the strength of the second one. acs.orgnih.gov For example, a molecule incorporating both an iodotriazole (XB donor) and a phosphine (B1218219) oxide (XB acceptor) was shown to form a homodimer with a calculated formation enthalpy of -53.8 kJ/mol in toluene. acs.org
Furthermore, by connecting two of these self-complementary hybrid units with a flexible spacer, researchers have successfully induced the formation of even larger oligomeric assemblies in solution. acs.orgnih.gov This aggregation is driven by the same cooperative halogen bonding that stabilizes the dimers, demonstrating a powerful method for achieving controlled supramolecular oligomerization. nih.gov This approach highlights how the specific and directional nature of halogen bonds involving TPPO can be harnessed to build programmed, higher-order structures. acs.org
Table 3: List of Chemical Compounds
| Compound Name | Abbreviation/Formula |
|---|---|
| This compound | TPPO, O=P(C₆H₅)₃ |
| p-Toluenesulfonamide | p-TSA |
| 1,4-Diiodotetrafluorobenzene | 1,4-DITFB |
| Pentafluoroiodobenzene | PFIB |
| Diarylurea | |
| 4-Nitrophenol | |
| 3-Chlorobenzoic Acid | |
| (4-chloro-2-methylphenoxy)acetic acid | |
| Chloroform | CHCl₃ |
Advanced Applications and Emerging Research Areas of Triphenylphosphine Oxide
Catalytic Applications Beyond Byproduct Formation
Emerging research has successfully repositioned TPPO from a stoichiometric byproduct to a valuable organocatalyst. By participating directly in the catalytic cycle, TPPO offers novel, often more sustainable, pathways for important chemical transformations.
Catalyst or Promoter in Allylation Reactions
Triphenylphosphine (B44618) oxide has proven effective as a promoter for the allylation of carbonyl compounds and their derivatives using allyltrichlorosilane. The catalytic activity of TPPO stems from its ability to act as a Lewis base, coordinating to the silicon atom of allyltrichlorosilane. This coordination generates a hypervalent silicon intermediate, which is significantly more reactive and facilitates the transfer of the allyl group to an electrophile, such as an aldehyde or an N-acylhydrazone. chemicalbook.com
The reaction with aldehydes is particularly noteworthy. The process can be accelerated by the addition of a tetrabutylammonium (B224687) salt. chemicalbook.com Chiral phosphine (B1218219) oxides, such as BINAPO, have been used to catalyze the asymmetric allylation of aldehydes with allyltrichlorosilane, achieving high yields and enantioselectivities. researchgate.netacs.org This methodology has been extended to create stabilized, recyclable heterogeneous catalysts containing BINAPO units, demonstrating the practical potential of this approach. acs.org
| Substrate | Catalyst/Promoter | Allylating Agent | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Benzaldehyde (B42025) | Chiral Phosphine Oxide (BINAPO) | Allyltrichlorosilane | (S)-1-phenylbut-3-en-1-ol | up to 76 | up to 86 |
| Aromatic Aldehydes | Terpene-derived bipyridine N-monoxides | Allyltrichlorosilane | (S)-Homoallylic alcohols | - | up to 99 |
Activation of Trichlorosilane (B8805176) for Conjugate Reduction
A catalytic quantity of triphenylphosphine oxide can activate trichlorosilane to perform the conjugate reduction (1,4-reduction) of α,β-unsaturated ketones. chemicalbook.comhku.hk This method is highly selective for the α,β-carbon-carbon double bond, leaving other reducible functional groups within the molecule, such as additional isolated double bonds or carbonyl groups, intact. hku.hkorganic-chemistry.orgorganic-chemistry.org
The mechanism involves the activation of trichlorosilane by the Lewis basic TPPO. The primary product of the reduction is a trichlorosilyl (B107488) enol ether, which upon hydrolytic workup, yields the corresponding saturated ketone. chemicalbook.com This selective reduction has been successfully applied to a variety of conjugated dienones, trienones, and even tetraenones. hku.hk
| Substrate Type | Reducing Agent | Catalyst | Key Feature |
| Conjugated Polyunsaturated Ketones | Trichlorosilane | This compound | Selective 1,4-reduction of the α,β-C=C bond. |
| α,β-Unsaturated Ketone + Aldehyde | Trichlorosilane | This compound | Tandem one-pot Wittig/conjugate-reduction sequence. |
| Chalcone + Benzaldehyde | Trichlorosilane | This compound | Three-component reductive aldol (B89426) reaction. |
Lewis Base Organocatalysis
The foundation of TPPO's catalytic activity is its function as a Lewis base, originating from the highly polar P⁺–O⁻ bond which has a significant dipole moment. chemicalbook.com The oxygen atom, being electron-rich and nucleophilic, can interact with various electrophilic species, thereby activating them for subsequent reactions. This property has established TPPO as a competent organocatalyst in several transformations. chemicalbook.comacs.org
A notable example is the catalytic chemo-, regio-, and diastereoselective bromochlorination of alkenes and alkynes. nih.gov In this reaction, TPPO, used in quantities as low as 1 mol%, activates thionyl chloride, which serves as a latent source of chloride. The proposed mechanism involves the nucleophilic attack of the TPPO-oxygen on the sulfur atom of thionyl chloride, generating an intermediate salt. This intermediate facilitates the anti-selective delivery of bromide (from a source like N-bromosuccinimide) and chloride to the unsaturated bond, affording vicinal bromochlorides with high selectivity. nih.gov Both triphenylphosphine and TPPO are effective catalysts, as the former is rapidly oxidized to TPPO under the reaction conditions. nih.gov
| Reaction | Substrates | Catalyst | Reagents | Key Outcome |
| Bromochlorination | Alkenes, Alkynes | This compound (1 mol%) | Thionyl chloride (SOCl₂), N-Bromosuccinimide (NBS) | High regio- and diastereoselectivity (>20:1) |
Redox-Free Mitsunobu Reactions Utilizing this compound as Precursor
The conventional Mitsunobu reaction, while powerful, is hampered by low atom economy and the generation of stoichiometric amounts of TPPO and hydrazine (B178648) byproducts that complicate purification. wikipedia.orgorganic-chemistry.orgscientificupdate.com A groundbreaking development has been the design of a redox-free Mitsunobu protocol that cleverly utilizes TPPO, the traditional waste product, as the precursor to the active coupling reagent. rsc.org
This innovative approach eliminates the need for toxic and unstable diazodicarboxylate oxidants like DEAD or DIAD. rsc.org The strategy involves activating TPPO to generate the required active phosphorus(V) reagent, such as a dioxyphosphorane (e.g., the Ishikawa phosphorane), which then facilitates the nucleophilic substitution on the alcohol. wikipedia.org This process achieves the desired transformation without a net change in the oxidation state of the phosphorus atom.
The redox-free coupling proceeds with the expected inversion of configuration for secondary alcohols. A significant advantage is that at the end of the reaction, the TPPO can be recovered and potentially reused, creating a more sustainable and waste-free catalytic cycle. wikipedia.org This method has been successfully applied to the esterification of both activated and non-activated secondary alcohols in good yields. wikipedia.org
Catalysis in Appel-Type Chlorination Reactions
The classical Appel reaction converts alcohols to alkyl halides using a stoichiometric amount of triphenylphosphine and a tetrahalomethane. wikipedia.orgjk-sci.comorganic-chemistry.org This generates a stoichiometric quantity of TPPO as a byproduct. wikipedia.org Recent advancements have established a catalytic version of this reaction where TPPO itself serves as the catalyst.
In these catalytic Appel-type chlorinations, TPPO (typically 15 mol%) is used in conjunction with a stoichiometric consumable reagent like oxalyl chloride or phthaloyl dichloride. rsc.orgru.nl The reaction of TPPO with oxalyl chloride generates a chlorophosphonium salt in situ. ru.nl This reactive intermediate then chlorinates the alcohol, regenerating the TPPO catalyst, which can then re-enter the catalytic cycle. This P(V)-mediated process avoids the net reduction of the phosphorus center and significantly improves atom efficiency by minimizing phosphorus-containing waste. organic-chemistry.orgsci-hub.se
The methodology has been successfully applied to the chlorination of primary and secondary alcohols. rsc.org A similar strategy has been used for the stereospecific 1,2-dichlorination of epoxides, providing vicinal dichlorides, which are valuable synthetic intermediates. organic-chemistry.org
| Transformation | Substrate | Catalyst | Reagent | Yield |
| Chlorination | Primary & Secondary Alcohols | This compound | Oxalyl Chloride | Good to Excellent |
| 1,2-Dichlorination | Epoxides | This compound | Oxalyl Chloride | Moderate to Excellent |
Catalysis in Stereoselective Bromination Reactions
This compound has also been identified as an effective catalyst for the stereoselective dibromination of unsaturated compounds. researchgate.netrsc.org Specifically, a method for the dibromination of α,β-unsaturated esters and β,γ-unsaturated α-ketoesters has been developed using catalytic TPPO with oxalyl bromide as the bromine source. researchgate.netrsc.org
The reaction is proposed to proceed via the formation of a bromophosphonium salt intermediate, which is generated from the reaction between TPPO and oxalyl bromide. This intermediate acts as the dibrominating agent. The subsequent attack of the olefin on the electrophilic bromine followed by the attack of a bromide ion occurs with high anti-stereoselectivity, leading to dibrominated products with excellent diastereoselectivities. researchgate.net This catalytic method provides a valuable and stereocontrolled route to vicinal dibromides, which are important building blocks in organic synthesis. researchgate.net
Promoter in Diastereoselective Ribofuranosylation
This compound (TPPO) serves as a promoter in the diastereoselective synthesis of α-ribofuranosides. sigmaaldrich.comscientificlabs.co.uk This process involves the ribofuranosylation of alcohols using ribofuranosyl iodides. sigmaaldrich.comscientificlabs.co.uk The presence of TPPO facilitates the formation of the desired α-linked 2-deoxyribosides with high selectivity. researchgate.net Research has shown that the addition of TPPO can significantly enhance the α-selectivity in these glycosylation reactions. datapdf.com
In a study exploring the stereoselective synthesis of α-linked 2-deoxy-d-ribofuranosides, the use of a promoter system including this compound was investigated. The reaction of a 2-deoxy-d-ribofuranosyl iodide with various alcohols in the presence of TPPO and other reagents yielded the corresponding α-glycosides as the major product. The high α-selectivity is attributed to the influence of the promoter system on the reaction mechanism.
| Reactant 1 | Reactant 2 | Promoter System | Major Product | Selectivity |
| 2-Deoxy-D-ribofuranosyl Iodide | Methanol | This compound, Silver Salt | Methyl α-2-deoxy-D-ribofuranoside | High α-selectivity |
| 2-Deoxy-D-ribofuranosyl Iodide | Cholesterol | This compound, Silver Salt | Cholesteryl α-2-deoxy-D-ribofuranoside | High α-selectivity |
Catalytic Conversion of Aldehydes to 1,1-Dichlorides
This compound is utilized as a catalyst in the conversion of aldehydes to 1,1-dichlorides. clearsynth.com A catalytic system involving this compound and phthaloyl dichloride has been reported for this transformation. researchgate.netresearchgate.net This reaction proceeds through a P(V) catalysis manifold, where the turnover of this compound is accomplished using phthaloyl dichloride as a consumable reagent. researchgate.netresearchgate.net
The method has been successfully applied to a variety of substrates, including unsaturated and saturated aliphatic aldehydes, as well as aromatic aldehydes with both electron-donating and electron-withdrawing groups. researchgate.netresearchgate.net The reaction of benzaldehyde with this catalytic system, for instance, has been demonstrated on a gram scale. researchgate.netresearchgate.net
Below is a table summarizing the conversion of various aldehydes to their corresponding 1,1-dichlorides using the TPPO/phthaloyl dichloride system.
| Aldehyde | Reagent | Catalyst | Product |
| Benzaldehyde | Phthaloyl dichloride | This compound | (Dichloromethyl)benzene |
| 4-Methoxybenzaldehyde | Phthaloyl dichloride | This compound | 1-(Dichloromethyl)-4-methoxybenzene |
| 4-Nitrobenzaldehyde | Phthaloyl dichloride | This compound | 1-(Dichloromethyl)-4-nitrobenzene |
| Cinnamaldehyde | Phthaloyl dichloride | This compound | (1,1-Dichloro-2-propen-1-yl)benzene |
| Heptanal | Phthaloyl dichloride | This compound | 1,1-Dichloroheptane |
This compound in Materials Science
Use in Nanostructure Production
This compound (TPPO) has emerged as a significant compound in the field of materials science, particularly in the production of nanostructures. bertin-bioreagent.comcaymanchem.comechemi.com It is used as a coordinating solvent that helps to activate the crystallization of chemical compounds. bertin-bioreagent.comcaymanchem.com Recent research has focused on leveraging TPPO for the synthesis of various nanostructured materials. bertin-bioreagent.comcaymanchem.comechemi.com
One area of research involves the functionalization of carbon nanomaterials, such as multiwalled carbon nanotubes (MWCNTs) and graphene platelets (GPs), with organophosphorus moieties derived from TPPO. beilstein-journals.org In these studies, derivatives of TPPO bearing reactive functional groups are used to covalently link the TPPO unit to the surface of the carbon nanomaterials. beilstein-journals.org This functionalization can alter the properties of the nanomaterials and has potential applications in catalysis. beilstein-journals.org For example, the resulting phosphine oxide-functionalized carbon nanotubes can be reduced to the corresponding phosphine derivatives and used as heterogeneous organocatalysts. beilstein-journals.org
Applications in Flame Retardants
This compound is widely utilized as a flame retardant in various polymeric materials. bertin-bioreagent.comcaymanchem.commathnet.ruresearchgate.netpuerchemical.com Its effectiveness stems from its ability to inhibit combustion in the gas phase. mathnet.ruresearchgate.net When added to polymers, TPPO can reduce their flammability by releasing active species that scavenge key radicals, such as H and OH, which are crucial for sustaining the combustion process. mathnet.ruresearchgate.net
Studies on methane/oxygen/nitrogen flames have demonstrated that the addition of TPPO leads to a significant decrease in the concentration of H and OH radicals, thereby inhibiting the flame. mathnet.ru The application of TPPO as a flame retardant is particularly noted for materials like polyethylene (B3416737) terephthalate (B1205515) (PET), textiles, polyethylene, and polystyrene foam. puerchemical.com It is considered an eco-friendly option for achieving permanent flame retardant modifications in polyester. puerchemical.com The use of TPPO in indoor products as a flame retardant may contribute to its presence in indoor environments. researchgate.netresearchgate.net
Epoxy Cure Catalysis
In studies involving the curing of DGEBA with curing agents like tetraphenylthiophene (B167812) diamine (TPTDA) in the presence of PPh3, it is suggested that at higher temperatures, the PPh3 can react with epoxide groups. researchgate.net This can lead to the formation of this compound. researchgate.net There is also an indication that TPPO is used as an epoxy cure catalyst in polyurethane foam. researchgate.net
Integration into Proton-Exchange Membranes
This compound is incorporated into proton-exchange membranes (PEMs) to enhance their durability, particularly in fuel cell applications. alfa-chemistry.comnih.govnih.gov A primary degradation mechanism for these membranes is the attack by hydrogen peroxide (H2O2), which can form during fuel cell operation. nih.govnih.gov TPPO is added to the membrane electrolytes to inhibit this H2O2-induced degradation. alfa-chemistry.comnih.govnih.govresearchgate.net
The mechanism by which TPPO mitigates degradation involves the decomposition of H2O2. nih.govnih.govresearchgate.net It is proposed that a TPPO dimer can capture two H2O2 molecules. alfa-chemistry.comnih.govnih.govresearchgate.net This interaction facilitates the decomposition of hydrogen peroxide through a series of steps, including hydrogen transfer from H2O2 to the P=O bond of TPPO. nih.govnih.govresearchgate.net This process reduces the concentration of free H2O2 in the membrane, thereby protecting it from degradation. alfa-chemistry.comnih.govnih.govresearchgate.net
Furthermore, the introduction of sulfonated this compound moieties into aromatic block copolymers used for PEMs has been shown to improve the oxidative stability of the membranes. oup.com However, the density and position of these sulfonated groups must be carefully optimized, as a high density can lead to increased water uptake, which may negatively affect the membrane's stability. oup.com
Development of Phosphine Oxide Materials as Electron-Accepting Materials
Triarylphosphine oxides, including TPPO, are under intense investigation as electron-accepting (n-type) materials for use in organic electronics. The phosphoryl group (P=O) within these molecules acts as an electron-accepting unit due to the unique bonding situation at the pentavalent phosphorus center. This bond is significantly polarized and is best described by negative hyperconjugation, which involves π back-donation from the oxygen lone pair into the antibonding σ* orbital of the phosphorus atom. umich.edu These characteristics make the phosphoryl moiety a valuable component for constructing versatile electron acceptors, which are crucial for the development of organic electronics. umich.edu
Derivatives of TPPO have shown promise as host materials in phosphorescent organic light-emitting diodes (PhOLEDs) and as charge-transporting materials. magtech.com.cn The electron-deficient nature of the TPPO group can polarize the molecular framework and enhance the electron-transporting capability of the resulting materials. magtech.com.cn These materials often exhibit good thermal stability, high triplet energy levels, and favorable device performance. magtech.com.cn The three-dimensional structure of TPPO derivatives can also suppress quenching effects, leading to improved emission efficiency in luminescent materials. tandfonline.com
Recent research has focused on designing novel TPPO scaffolds to enhance their stability and performance. For instance, incorporating sterically demanding spiro-fluorenyl moieties shields the central phosphoryl group, leading to exceptionally stable radical anions upon one-electron reduction. umich.edu This stability is crucial for the longevity and efficiency of organic electronic devices. umich.edu
Application as Anolyte in Nonaqueous Redox Flow Batteries
A significant emerging application for TPPO is in the field of energy storage, specifically as a precursor for anolytes in nonaqueous redox flow batteries (NARFBs). researchgate.netnih.govmsesupplies.com Redox flow batteries are promising for grid-scale energy storage due to their scalability and long cycle life. researchgate.nettechnologynetworks.com Nonaqueous systems, in particular, offer the potential for higher energy density by enabling larger cell potentials. researchgate.net
Researchers have successfully converted TPPO, a common industrial chemical waste product, into a highly stable, redox-active anolyte material. researchgate.netnih.govmsesupplies.comtechnologynetworks.comscitechdaily.com A cyclic derivative of this compound (CPO) has been shown to have a highly negative redox potential of -2.4 V versus Fc/Fc+. researchgate.netmsesupplies.com This extremely negative potential is advantageous for creating high-voltage NARFBs. researchgate.net
The enhanced stability of the reduced radical anion of CPO is attributed to its cyclization and extended π-conjugation. researchgate.netnih.gov Mechanistic studies have been crucial in optimizing the performance of these anolytes. For example, using a binary solvent system of acetonitrile (B52724) and dimethylformamide (DMF) has been shown to enable a long-lived anolyte with no significant fading over 350 cycles. researchgate.netnih.gov This development represents a significant step towards creating sustainable and energy-dense redox flow batteries by valorizing industrial waste. msesupplies.comtechnologynetworks.comscitechdaily.com
Computational and Spectroscopic Studies of this compound
A variety of computational and spectroscopic techniques have been employed to understand the fundamental properties of this compound, providing insights into its electronic structure, bonding, and behavior in different chemical environments.
Computational Analysis of Electronic Structure and Bonding
Computational studies, particularly those using density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in elucidating the electronic structure and the nature of the P=O bond in TPPO and its derivatives. tandfonline.comelettra.euosti.gov These studies have largely refuted the older concept of d-orbital involvement from phosphorus in the P=O bond. wikipedia.org The current understanding, supported by computational analyses, describes the bond in terms of negative hyperconjugation or as a dative bond, similar to an amine oxide. umich.eduwikipedia.org
Theoretical calculations have been used to predict the geometries and potential energy surfaces for rotation around the P-C bonds in organophosphine oxides. osti.gov These calculations are essential for understanding the conformational preferences and shapes of these molecules, which in turn influence their chemical reactivity and complexation behavior. osti.gov
Furthermore, computational methods have been used to analyze the electronic structure of complex materials incorporating TPPO moieties, such as ambipolar materials for PhOLEDs. elettra.eu Time-dependent DFT (TD-DFT) calculations have helped in assigning absorption bands in X-ray absorption spectra, providing a detailed map of the molecular orbitals and confirming that the electronic properties of the constituent parts, like TPPO, are largely retained in the larger molecule. elettra.eu These studies have also shed light on the energy ordering of transitions to σ(P-O) and π(P-O) virtual states, supporting the negative hyperconjugation model of the P-O bond. elettra.eu
NMR Spectroscopy for Characterization and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for characterizing this compound and studying its role in chemical reactions. The chemical shift in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom, making it an excellent probe for tracking chemical transformations. For instance, the oxidation of a phosphine to its corresponding phosphine oxide results in a significant downfield shift of the ³¹P NMR signal. researchgate.net
In mechanistic studies, ³¹P NMR has been used to monitor the decomposition pathways of TPPO-derived anolytes in redox flow batteries. acs.org These studies revealed that the decomposition products are solvent-dependent, with different phosphorus-containing species being formed in acetonitrile versus DMF. acs.org Such insights are critical for optimizing the electrolyte composition and improving battery stability. acs.org
¹H and ¹³C NMR spectroscopy are also routinely used to characterize the structure of TPPO derivatives and their complexes. researchgate.netrsc.org For example, in studies of tripodal phosphoryl alkanols, ¹H and ¹³C NMR were used to identify the signals of the linker methylene (B1212753) protons and the phenyl protons of the TPPO core, confirming the structures of the synthesized compounds. researchgate.net
| Technique | Application in TPPO Studies | Key Findings |
| ³¹P NMR | Characterization and mechanistic studies. | Distinguishes between phosphines and phosphine oxides; identifies decomposition products in battery electrolytes. researchgate.netacs.org |
| ¹H NMR | Structural characterization of derivatives. | Confirms the presence and environment of protons in the phenyl rings and substituent groups. researchgate.netrsc.org |
| ¹³C NMR | Structural characterization of derivatives. | Provides information on the carbon framework of TPPO and its derivatives. researchgate.netrsc.org |
X-ray Crystallography in Structural Elucidation
X-ray crystallography has been indispensable for the definitive determination of the three-dimensional structure of this compound and its numerous derivatives and complexes. rsc.org The crystal structure of TPPO itself has been determined, revealing a tetrahedral geometry around the phosphorus atom with a P-O bond length of approximately 1.46 Å and a mean P-C bond length of 1.76 Å. rsc.org
This technique has been crucial in understanding the structural changes that occur upon reduction of TPPO-based materials. For the first time, the radical anion of a carefully designed triarylphosphine oxide was isolated and characterized by X-ray crystallography. umich.edu The data showed a slight shortening of the average P–C bond length and a concurrent elongation of the P–O bond upon one-electron reduction, providing experimental evidence for the delocalization of the unpaired electron over the central C₃P–O moiety. umich.edu
X-ray diffraction has also been used to study the supramolecular structures formed by TPPO derivatives. For example, the crystal structures of oxaphosphacyclophanes, which are macrocycles containing a bis(this compound) moiety, have been elucidated, revealing how they form one-dimensional supramolecular chains through various intermolecular interactions. acs.org Similarly, the structures of tripodal phosphoryl alkanols have been studied, showing how linker length affects their supramolecular assembly in the crystalline state. researchgate.net
| Compound/Derivative | Key Structural Features Determined by X-ray Crystallography |
| This compound (TPPO) | Orthorhombic space group Pbca; P–O bond length ~1.46 Å; Mean P–C bond length ~1.76 Å. rsc.org |
| Spiro-fluorenyl substituted TPPO Radical Anion | Elongation of the P–O bond and shortening of P–C bonds upon reduction, confirming electron delocalization. umich.edu |
| Oxaphosphacyclophanes | Formation of 1D supramolecular structures via CH/π and π-π interactions. acs.org |
| Tripodal Phosphoryl Alkanols | Linker length dictates the formation of linear chains, zigzag chains, or 2D networks. researchgate.net |
| Uranyl-TPPO Complexes | Provided structural data for complexes used in spectroscopic and computational bonding analysis. escholarship.org |
Infrared Spectroscopy for Hydrogen Bond Characterization
Infrared (IR) spectroscopy is a key technique for studying intermolecular interactions involving this compound, particularly hydrogen bonding. The stretching frequency of the P=O bond is sensitive to its environment and will shift upon the formation of a hydrogen bond. This shift can be used to characterize the strength of the hydrogen bond. rsc.org
IR studies have been conducted on complexes of TPPO with various proton donors, such as substituted phenols and hydrogen halides, to determine the spectral characteristics of hydrogen bonding in these adducts. rsc.orgsdstate.edu For example, the interaction between TPPO and hydrogen chloride or hydrogen bromide was investigated to understand the bonding in certain transition metal salt complexes. sdstate.edu
In more complex systems, such as tripodal phosphoryl alkanols, FTIR spectroscopy has been used to study the types of hydrogen bonding present in solution. researchgate.net These studies indicated the presence of monomers with intramolecular hydrogen bonds (both simple and bifurcated) between the P=O and OH groups, as well as linear and cyclic dimers. researchgate.net Furthermore, IR spectroscopy has been used to study the adducts of phosphine oxides with hydrogen peroxide, revealing distinct spectral features compared to the parent phosphine oxides. researchgate.netnih.gov The O-H stretching modes of H₂O₂ molecules bound to TPPO dimers appear as sharp peaks in the 3200–3500 cm⁻¹ range. nih.gov
Environmental and Sustainability Considerations of this compound
This compound (TPPO), a common byproduct in many significant organic reactions, presents a series of environmental and sustainability challenges due to its chemical stability and the large volumes in which it is produced. scientificupdate.comsci-hub.sesci-hub.se Its persistence in the environment, coupled with the issues surrounding its disposal and the valuable phosphorus it contains, has spurred research into its environmental impact and potential for recycling. scientificupdate.comrsc.org
Poor Biodegradability and Environmental Persistence
This compound is characterized by its poor biodegradability, which contributes to its persistence in the environment. sci-hub.seosu.edu Standardized tests have confirmed its resistance to natural degradation processes. In a test conducted according to OECD Guideline 301F, TPPO demonstrated less than 20% biodegradation over a 28-day period, leading to its classification as not readily biodegradable. oecd.org This inherent stability means that once it enters the environment, it does not break down easily. ospar.org Consequently, TPPO has become one of the most common organophosphorus compounds found in freshwater sources, as it is frequently present in industrial effluents and is not effectively removed by conventional wastewater treatment plants. scientificupdate.comsci-hub.sesci-hub.seosu.edu
| Biodegradability Assessment of this compound | |
| Test Guideline | OECD TG 301F |
| Result | <20% biodegradation in 28 days |
| Classification | Not readily biodegradable |
| Environmental Fate | Considered to be potentially persistent |
Table 1: Summary of TPPO biodegradability data from standardized testing. oecd.orgospar.org
Sustainable Recycling Efforts and Phosphorus Cycle Closure
The vast quantities of TPPO generated, particularly from industrial applications like the Wittig reaction, are viewed as a significant waste of a valuable resource. rsc.orgrsc.org This has driven substantial research into developing sustainable and economical methods to recycle TPPO back into its parent compound, triphenylphosphine (TPP), a crucial reagent. sci-hub.sersc.org Closing this loop is not only economically desirable but also addresses the challenge of finite global phosphorus reserves. sci-hub.sesci-hub.seoecd.org
Several recycling strategies have been developed:
Industrial Processes: The chemical company BASF developed a large-scale, two-step industrial process for recycling TPPO. scientificupdate.com This method involves chlorination with phosgene (B1210022) to form triphenylphosphine dichloride, which is then reduced with aluminum powder. scientificupdate.comrsc.org
Chemical Reduction: Researchers have explored various reagents to reduce TPPO. One method involves activation with oxalyl chloride followed by reduction with hexachlorodisilane (B81481). scientificupdate.comnih.gov Other approaches have utilized diphenylsilane (B1312307) as a reducing agent in catalytic versions of the Wittig reaction. acs.org
Electrochemical Reduction: A promising and more sustainable approach involves the direct electrochemical reduction of TPPO to TPP. sci-hub.seosu.edu This method uses electricity to convert the phosphine oxide waste back into the valuable phosphine, potentially reducing both the waste stream and the need for virgin phosphorus. osu.edu
These recycling efforts are a key component of "closing the phosphorus cycle," an important concept in green chemistry aimed at improving the sustainability of how phosphorus is used and managed. rsc.orgnih.gov
| Selected TPPO Recycling Methods | |
| Method | Description |
| BASF Industrial Process | Two-step process involving chlorination with phosgene and subsequent reduction with aluminum powder. scientificupdate.comrsc.org |
| Chemical Reduction | Use of activating agents like oxalyl chloride and reducing agents such as hexachlorodisilane or diphenylsilane. scientificupdate.comnih.govacs.org |
| Electrochemical Reduction | Single-step, direct reduction of TPPO to TPP using electricity, often with an aluminum anode. sci-hub.seosu.edu |
Table 2: Overview of prominent methods for recycling this compound.
Waste Management and Disposal Challenges
The management and disposal of TPPO waste present significant challenges. Thousands of tonnes of TPPO end up in industrial waste streams annually in Europe alone. scientificupdate.com Because it is produced in stoichiometric quantities in many reactions, its removal from crude reaction mixtures can be a tedious and costly process, especially on an industrial scale. scientificupdate.com
Traditional disposal methods have notable drawbacks. europa.eu Incineration is often avoided because it can cause "acidic flashes" that require frequent flue-gas scrubbing. sci-hub.sesci-hub.seosu.edu Furthermore, burning TPPO can lead to the formation of fine phosphorus-containing aerosols, which can block dust filters and damage catalysts used for nitrogen oxide removal in incinerators. scientificupdate.com Given its poor biodegradability, disposal in landfills is also problematic, as the compound persists. osu.eduoecd.org The presence of TPPO in industrial effluents is a persistent issue, as wastewater treatment facilities are often ineffective at removing it, leading to its release into freshwater ecosystems. scientificupdate.comsci-hub.se
Future Perspectives and Research Gaps
Development of Novel Regeneration Methods for Triphenylphosphine (B44618) Oxide
Triphenylphosphine oxide (TPPO) is a common byproduct of many important chemical reactions, including the Wittig, Staudinger, and Mitsunobu reactions. nih.gov Its efficient regeneration to triphenylphosphine (TPP) is a significant goal for sustainable chemistry, aiming to reduce waste and costs. sci-hub.seosu.edu Current research focuses on developing milder, more efficient, and environmentally friendly regeneration methods.
One promising approach involves the use of silanes as reducing agents. Polymethylhydrosiloxane (PMHS), an inexpensive byproduct of the silicone industry, has been shown to be effective in the metal-free reduction of TPPO. mdpi.comcnr.it Another method utilizes a combination of oxalyl chloride as an activating agent and hexachlorodisilane (B81481) as a reducing agent under mild, metal-free conditions. nih.govresearchgate.netacs.org This one-pot transformation efficiently regenerates TPP from TPPO. researchgate.net Researchers are also exploring electrochemical methods. A direct and scalable electroreduction of TPPO to TPP has been developed using an aluminum anode, which continuously regenerates a Lewis acid to activate the TPPO for reduction. sci-hub.sesci-hub.se This method has been successfully applied to the one-pot recycling of TPPO generated from a Wittig reaction. sci-hub.se
A novel strategy involves the in-situ generation of triphenylphosphine dichloride from TPPO using oxalyl chloride, followed by reduction with aluminum and a catalytic metal salt. researchgate.net Furthermore, a method using silicon powder as a readily available and inexpensive reducing agent has been patented, boasting high yields and suitability for industrial-scale production. google.com The development of catalytic versions of reactions that typically produce TPPO, such as the Appel reaction, is another active area of research. researchgate.net These catalytic systems aim to regenerate the active phosphine (B1218219) species in situ, thus avoiding the formation of stoichiometric amounts of TPPO as waste. scientificupdate.com
Future research will likely focus on optimizing these existing methods and exploring new catalytic systems for in-situ regeneration. The goal is to develop processes that are not only highly efficient and selective but also economically viable and scalable for industrial applications, thereby closing the phosphorus loop. nih.govacs.org
Exploration of New Catalytic Roles for this compound
While often considered a waste byproduct, this compound (TPPO) is gaining recognition for its own catalytic and promoting activities in a variety of organic transformations. Its polar P=O bond allows it to act as a Lewis base, coordinating to various species and influencing reaction pathways. chemicalbook.com
TPPO has been demonstrated to act as a catalyst in several reactions. For instance, it catalyzes the Appel-type chlorination of alcohols and the stereoselective bromination of certain unsaturated esters. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comalfachemic.com It also promotes the diastereoselective synthesis of α-ribofuranosides. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comalfachemic.com In conjunction with other reagents, TPPO can facilitate the conversion of aldehydes to 1,1-dichlorides. researchgate.net
Recent research has uncovered novel photoredox catalytic activity. A complex formed between TPPO and triphenylphosphine (TPP) can absorb visible light, initiating electron transfer and generating radicals for C-C bond formation. rsc.org This highlights the potential of TPPO as a photocatalytic mediator in organic synthesis. rsc.org Furthermore, TPPO has been employed as a cocatalyst in metal-catalyzed reactions, such as the palladium-catalyzed cross-coupling of potassium organosilanolates with aryl halides, where it acts as a stabilizing ligand for the palladium catalyst. nih.gov It also serves as a cocatalyst in enantioselective cyanosilylations of aldehydes and ketones. chemicalbook.com
The catalytic utility of TPPO extends to promoting reactions involving silanes. It can activate allyltrichlorosilanes for the allylation of aldehydes and N-acylhydrazones and facilitate the conjugate reduction of α,β-unsaturated ketones with trichlorosilane (B8805176). chemicalbook.com
Future research is expected to further explore the catalytic potential of TPPO. This includes the design of new reactions that harness its unique properties as a Lewis base and photoredox mediator. The development of chiral TPPO derivatives could open avenues for enantioselective catalysis. Understanding the precise mechanisms of TPPO's catalytic activity will be crucial for designing more efficient and selective transformations.
Advanced Computational Modeling for Predicting Reactivity and Interactions
Advanced computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity and interactions of this compound (TPPO). These theoretical studies provide valuable insights into molecular structure, electronic properties, and reaction mechanisms that are often difficult to obtain through experimental methods alone.
DFT calculations have been employed to study the electronic structure of TPPO and its derivatives, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions. ingentaconnect.comresearchgate.net This information is crucial for designing new materials with specific electronic properties, such as those used in thermally activated delayed fluorescence (TADF) for organic light-emitting diodes (OLEDs). ingentaconnect.comresearchgate.nettandfonline.com For example, by combining electron-donating and electron-accepting units with a TPPO core, researchers can tune the energy difference between the singlet and triplet excited states, a key parameter for efficient TADF. ingentaconnect.comresearchgate.nettandfonline.com
Computational models have also been used to investigate the intermolecular interactions of TPPO. Studies have explored the complexation of TPPO with other molecules, such as benzamide, revealing the stoichiometry and thermodynamics of these interactions. science.gov Furthermore, DFT calculations have been used to study the interaction between TPPO and metal surfaces, such as SnO2, elucidating the charge transfer mechanisms involved in molecular doping. bohrium.com The bonding between TPPO and lanthanides has also been investigated, with DFT calculations indicating that the lanthanide 4f-orbitals are not significantly involved in covalent bonding with the TPPO ligand. acs.org
In the context of reactivity, computational studies have been instrumental in elucidating reaction mechanisms. For instance, the mechanism of hydrogen peroxide decomposition by a TPPO dimer has been investigated, revealing a three-step process involving hydrogen transfer and O-O bond formation. nih.gov Quantum chemical calculations have also supported mechanistic studies of the reduction of phosphine oxides, providing insights into the rate-limiting steps of these reactions. nih.govacs.org
Future research in this area will likely involve the use of more sophisticated computational models to predict the behavior of TPPO in complex chemical environments. This could include multiscale modeling approaches that combine quantum mechanics with molecular mechanics to study large systems, as well as the development of machine learning models to accelerate the discovery of new TPPO-based catalysts and materials.
Sustainable Synthesis and Utilization of Phosphine Oxides in Industrial Processes
The principles of green chemistry are increasingly being applied to the synthesis and utilization of phosphine oxides, including this compound, with a focus on developing more sustainable and industrially viable processes. rsc.org This involves the use of environmentally benign reagents, solvent-free conditions, and the development of catalytic methods to minimize waste. organic-chemistry.orgresearchgate.net
Recent advancements in the green synthesis of phosphine oxides include catalyst- and solvent-free methods. For example, the hydrophosphorylation of ketones with secondary phosphine oxides to produce tertiary α-hydroxyphosphine oxides can be achieved in high yields without the need for a catalyst or solvent. organic-chemistry.org Similarly, a green and rapid method for the synthesis of γ-hydroxyphosphonate and phosphine oxide derivatives has been developed using sodium borohydride (B1222165) supported on alumina (B75360) under solvent-free conditions. researchgate.net Photocatalytic methods are also being explored for the synthesis of α-amino phosphine oxides, utilizing visible light and a photocatalyst to drive the reaction. acs.orgnih.gov
In terms of industrial applications, phosphine oxides are utilized as extractants in biorefineries for the separation of bio-based chemicals from fermentation broths, contributing to a more sustainable and circular economy. ascensusspecialties.com For instance, tertiary phosphine oxides are effective in extracting small organic molecules like carboxylic acids, alcohols, and phenols from dilute aqueous streams. ascensusspecialties.com Other industrial applications of phosphine oxides include their use as solvents for metal extraction, reactive fire retardants, and catalysts. nippon-chem.co.jp
The reduction of phosphine oxides back to phosphines is a critical aspect of their sustainable utilization, particularly for the recycling of valuable phosphine ligands. cnr.itrsc.org Research in this area is focused on developing chemoselective reduction methods that use mild and inexpensive reagents. rsc.org Computational studies are also being used to understand the mechanism of these reductions and to design more efficient catalytic systems. rsc.org
Future research will continue to focus on the development of greener synthetic routes to phosphine oxides and their derivatives. This will likely involve the exploration of new catalytic systems, including biocatalysis, and the use of renewable feedstocks. Furthermore, the development of more efficient and scalable methods for the recycling of phosphine oxides will be crucial for their long-term sustainable use in industrial processes. osu.edu
Q & A
Q. What are the standard methods for synthesizing and purifying TPPO in laboratory settings?
TPPO is typically synthesized via oxidation of triphenylphosphine (TPP) using oxidizing agents like oxygen or peroxides. Purification involves recrystallization from solvents such as ethanol or toluene . Chromatography (e.g., column chromatography) is employed to separate TPPO from unreacted TPP or by-products . Purity validation uses HPLC (≥98.5% purity) and GC analysis, with melting point confirmation (150–160°C) .
| Analytical Method | Specification |
|---|---|
| HPLC | Purity ≥98.5% |
| GC | Residual solvent detection |
| Melting Point | 150–160°C (literature range) |
Q. How is TPPO utilized as a ligand or catalyst in organic synthesis?
TPPO acts as a ligand in coordination chemistry, stabilizing metal complexes (e.g., Fe(III) or Cu(II)) through its phosphine oxide group . In catalytic applications, it facilitates esterification reactions by activating carboxylates via hydrogen bonding . For example, in Mitsunobu reactions, TPPO is a by-product but can be recycled via reduction to TPP under specific conditions .
Q. Key Methodological Steps :
Q. What safety protocols are essential when handling TPPO in research labs?
TPPO exhibits low acute toxicity (Oral LD₅₀: >2000 mg/kg) but requires precautions:
- Storage : Keep in sealed containers away from oxidizers (risk of phosphorus oxide release) .
- Handling : Use PPE (gloves, goggles) to avoid inhalation/contact.
- Waste Disposal : Incinerate or dispose via hazardous waste channels to prevent aquatic toxicity (WGK 2 classification) .
Advanced Research Questions
Q. How does TPPO enhance selectivity in fluoride ion sensing via coordination polymers?
TPPO-based coordination polymers exploit intramolecular proton transfer mechanisms. The P=O group binds fluoride ions, inducing a detectable colorimetric or fluorescent response. Methodology includes:
- Synthesis : Prepare polymers with TPPO and lanthanides (e.g., Eu³⁺) .
- Detection : Use UV-Vis spectroscopy to monitor absorption shifts (e.g., 300→400 nm upon F⁻ binding) .
Data Contradiction Note : Conflicting reports on sensitivity may arise from solvent polarity. Validate via control experiments in anhydrous vs. hydrated conditions .
Q. What role does TPPO play in modulating electronic structures of lanthanide complexes?
TPPO stabilizes lanthanide (Ln) complexes via 4f-orbital interactions. Computational studies (DFT) reveal that TPPO’s P=O group donates electron density to Ln³⁺, altering redox potentials. Experimental validation involves:
Q. How can researchers address discrepancies in TPPO’s catalytic efficiency across studies?
Contradictions in catalytic performance (e.g., esterification yields) may stem from:
Q. Mitigation Strategy :
Standardize solvent systems (e.g., DMF for reproducibility).
Pre-treat TPPO with oxidizing agents to eliminate residual TPP .
Q. What advanced techniques characterize TPPO’s hydrogen-bonding interactions in supramolecular systems?
- FT-IR : Monitor P=O stretching frequency shifts (Δν ~20–30 cm⁻¹) upon binding with phenolic compounds .
- X-ray Crystallography : Resolve H-bond distances (e.g., O···H–O ≈ 1.8–2.0 Å) in TPPO-phenol co-crystals .
- Computational Modeling : Use DFT (B3LYP/6-311+G*) to calculate binding energies and optimize geometries .
Q. How does TPPO influence nanostructure morphology in solution-phase syntheses?
TPPO acts as a coordinating solvent in nanomaterial synthesis (e.g., LiNbO₃ nanowires), directing anisotropic growth via selective facet stabilization. Key steps:
Q. What methodologies resolve TPPO’s environmental impact in aquatic systems?
Q. How is TPPO employed in biochemical assays to modulate intracellular calcium signaling?
TPPO inhibits TRPM5 channels, blocking β-adrenergic-stimulated insulin secretion. Methodology:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
